Larotrectinib - 1223403-58-4

Larotrectinib

Catalog Number: EVT-253135
CAS Number: 1223403-58-4
Molecular Formula: C21H22F2N6O2
Molecular Weight: 428.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Larotrectinib, also known as LOXO-101, is a highly selective, small-molecule inhibitor of the tropomyosin receptor kinase (TRK) family of proteins. [, , , , , , ] This kinase family comprises TRKA, TRKB, and TRKC, encoded by the neurotrophic tyrosine receptor kinase genes NTRK1, NTRK2, and NTRK3, respectively. [, , , , , , ] Larotrectinib is notable for its activity against cancers driven by NTRK gene fusions, regardless of tumor histology. [, , , , , , ] This "tumor-agnostic" characteristic has led to its approval for use in patients with NTRK fusion-positive cancers. [, , , , , ] It is often used in cases where standard-of-care therapies have proven ineffective. [, , ]

Future Directions
  • Resistance Mechanisms: Further research is needed to understand mechanisms of resistance to larotrectinib. [] Identification of resistance mutations, such as the solvent front mutation, will be critical to developing strategies to overcome treatment resistance. []
  • Second-Generation TRK Inhibitors: The development of second-generation TRK inhibitors, such as LOXO-195 (BAY2731954), is underway to address the emergence of resistance to first-generation inhibitors like larotrectinib. [, ]
  • Expanding NTRK Testing: Continued efforts are needed to expand NTRK gene fusion testing in various cancer types, particularly in tumors with a higher prevalence of these alterations. [, , ] Wider testing will ensure that more patients can benefit from this targeted therapy.
  • Real-World Effectiveness: As larotrectinib use becomes more widespread, it is essential to conduct real-world studies to evaluate its effectiveness and safety in routine clinical practice. [, , ]
Overview

Larotrectinib is an innovative pharmaceutical compound recognized as the first selective pan-tropomyosin receptor kinase inhibitor designed for the treatment of cancers associated with neurotrophic receptor tyrosine kinase gene fusions. This compound has gained significant attention due to its efficacy in targeting specific genetic alterations in tumors, making it a crucial player in personalized cancer therapy. Larotrectinib is administered orally and has demonstrated substantial clinical benefits across various cancer types, including pediatric and adult populations.

Source and Classification

Larotrectinib is classified under the category of targeted therapies, specifically as a small molecule inhibitor. It selectively inhibits the activity of tropomyosin receptor kinases, which are implicated in several oncogenic processes. The compound is sourced from extensive research and development efforts aimed at creating effective treatments for tumors with specific genetic fusions involving the NTRK gene family (NTRK1, NTRK2, and NTRK3) .

Synthesis Analysis

Methods and Technical Details

The synthesis of larotrectinib involves several steps that typically include the formation of key intermediates followed by cyclization reactions. The original synthesis method was reported in 2018, detailing a multi-step approach that includes:

  1. Formation of Pyrazole Nuclei: This is achieved through various methods such as multicomponent reactions and cyclocondensation techniques.
  2. Cyclization: Subsequent steps involve cyclization to form the final structure of larotrectinib, utilizing reagents that facilitate the formation of the desired heterocyclic compounds.

The synthesis process has been optimized over time to improve yield and reduce reaction times, with modifications reported in various patents and research articles .

Molecular Structure Analysis

Structure and Data

Larotrectinib's molecular structure can be represented by its chemical formula C21H22N4OC_{21}H_{22}N_{4}O. The compound consists of a pyrazole ring fused with a pyridine moiety, contributing to its unique pharmacological properties. The structural representation highlights key functional groups that are critical for its activity against tropomyosin receptor kinases.

  • Molecular Weight: 350.43 g/mol
  • Melting Point: Approximately 185 °C
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

The structural details have been elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

Larotrectinib undergoes various chemical reactions during its synthesis, primarily involving:

  1. Condensation Reactions: These reactions are essential for forming the pyrazole core from simpler precursors.
  2. Cyclization: Critical for constructing the heterocyclic frameworks that define larotrectinib's structure.
  3. Functional Group Transformations: Modifications such as alkylation or acylation may occur to introduce necessary functional groups that enhance biological activity.

These reactions are typically monitored using chromatographic techniques to ensure purity and yield .

Mechanism of Action

Process and Data

Larotrectinib exerts its therapeutic effects by selectively binding to and inhibiting tropomyosin receptor kinases. This inhibition blocks downstream signaling pathways that promote cell proliferation and survival in tumors harboring NTRK gene fusions. The mechanism involves:

  1. Receptor Binding: Larotrectinib binds to the active site of tropomyosin receptor kinases, preventing substrate phosphorylation.
  2. Signal Disruption: By inhibiting these receptors, larotrectinib disrupts critical signaling cascades involved in oncogenesis.

Clinical studies have demonstrated that larotrectinib leads to significant tumor regression in patients with NTRK fusion-positive cancers .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Stability: Stable across a range of pH levels but best stored at neutral pH.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, which aids in oral bioavailability.

These properties are critical for determining the formulation and delivery methods used in clinical settings .

Applications

Scientific Uses

Larotrectinib is primarily utilized in oncology for treating patients with tumors characterized by NTRK gene fusions. Its applications extend beyond initial treatment to include:

  1. Pediatric Oncology: Effective against various pediatric tumors such as infantile fibrosarcoma.
  2. Adult Cancers: Demonstrated efficacy in adult cancers like salivary gland carcinoma and lung cancer.
  3. Research Applications: Used in studies investigating the role of tropomyosin receptor kinases in cancer biology, aiding in the development of further targeted therapies.

The ongoing research into larotrectinib continues to explore its potential uses across different cancer types and combinations with other therapeutic agents .

Properties

CAS Number

1223403-58-4

Product Name

Larotrectinib

IUPAC Name

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide

Molecular Formula

C21H22F2N6O2

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1

InChI Key

NYNZQNWKBKUAII-KBXCAEBGSA-N

SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F

Synonyms

Larotrectinib

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.